Kinase Selectivity Profile Inferred from Imidazo[1,2-b]pyridazine mTOR/PI3K Dual Inhibitors
While direct biochemical IC50 data for CAS 953215-05-9 against specific kinases is not available in the public domain, structurally proximate imidazo[1,2-b]pyridazine analogues demonstrate highly tunable kinase selectivity profiles. In a series of imidazo[1,2-b]pyridazine-based PI3K/mTOR dual inhibitors, the incorporation of specific substituents on the pendant aryl ring yielded compounds with mTOR IC50 values as low as 3.12 nM and PI3Kα IC50 values as low as 0.06 nM, demonstrating that the scaffold is capable of potent dual engagement when appropriately decorated. The unsubstituted benzamide moiety in CAS 953215-05-9 may therefore serve as a baseline for assessing the impact of further substitution on kinase selectivity, making it a critical control compound in SAR campaigns [1].
| Evidence Dimension | Kinase inhibitory potency (mTOR/PI3Kα) |
|---|---|
| Target Compound Data | No direct kinase IC50 data publicly available for CAS 953215-05-9 |
| Comparator Or Baseline | Imidazo[1,2-b]pyridazine derivative compound 42 (from cited study): mTOR IC50 = 3.12 nM; PI3Kα IC50 = 0.06 nM |
| Quantified Difference | Not calculable for the target compound |
| Conditions | In vitro kinase inhibition assays (mTOR and PI3Kα, recombinant enzymes, concentration-response format) |
Why This Matters
This class-level data indicates the scaffold's potential for potent kinase inhibition; procuring CAS 953215-05-9 as a structurally minimal, unadorned member of the series allows researchers to establish a baseline for subsequent derivatization and selectivity tuning.
- [1] Mao, B., Gao, S., Weng, Y., Zhang, L., & Zhang, L. (2022). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 243, 114772. View Source
